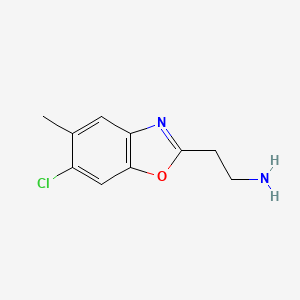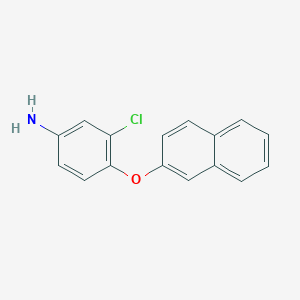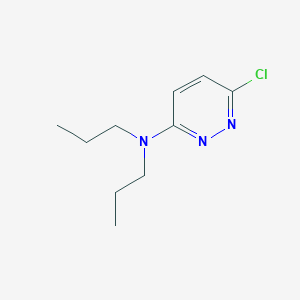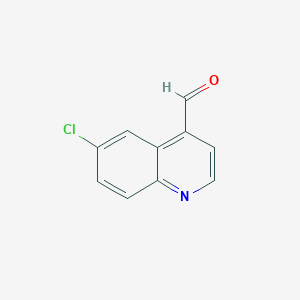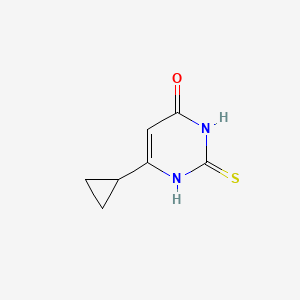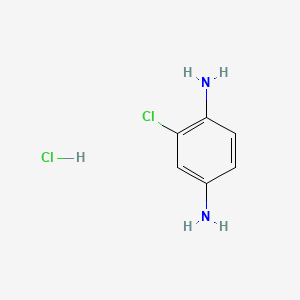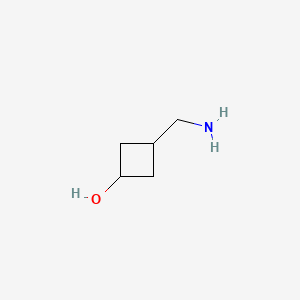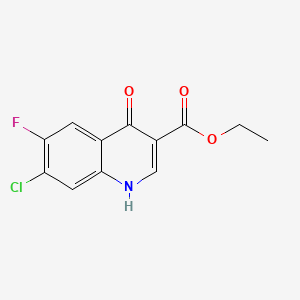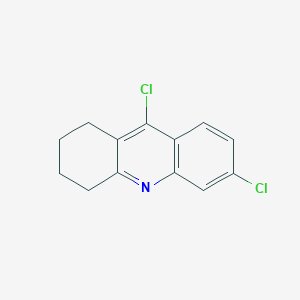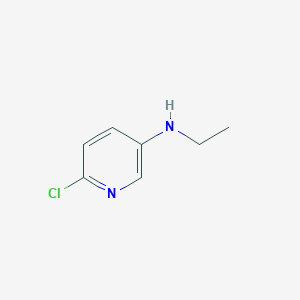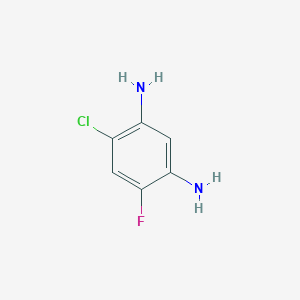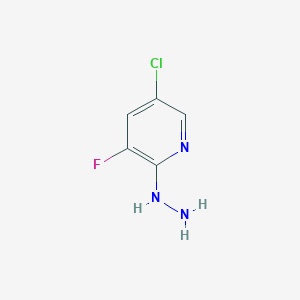
5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid
概要
説明
The compound “5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid” is a complex organic molecule that likely contains a pyrrole ring and a triazole ring . Pyrrole is a heterocyclic aromatic organic compound, while triazole refers to either of two isomeric forms of a diazole (a five-membered heterocyclic compound with two nitrogen atoms in the ring).
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related compounds. For instance, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity .科学的研究の応用
5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid has been studied for its potential applications in various scientific research areas. For instance, it has been used as an inhibitor of the protein kinase CK2, which is involved in numerous cellular processes such as cell proliferation, apoptosis, and gene expression. In addition, this compound has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of various cancer cell lines. Furthermore, this compound has been investigated for its potential use as a corrosion inhibitor, as well as for its ability to act as a catalyst in various organic reactions.
作用機序
The mechanism of action of 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of CK2 activity. This is due to the fact that this compound is able to bind to the ATP-binding pocket of CK2, thus preventing the enzyme from binding to its substrate and carrying out its catalytic function. In addition, this compound has been shown to interact with other proteins involved in cellular processes such as cell cycle regulation and apoptosis, suggesting that it may also be involved in the regulation of these processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. For instance, it has been shown to inhibit the growth of various cancer cell lines, as well as to inhibit the activity of protein kinases such as CK2. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, suggesting that it may be useful in the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid in laboratory experiments is its relatively low cost and easy availability. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in biological systems.
将来の方向性
Given its potential applications in various scientific research areas, there are numerous potential future directions for 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid research. For instance, further research into the mechanism of action of this compound could lead to a better understanding of its potential therapeutic applications. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for various diseases. Finally, further research into the synthesis and purification of this compound could lead to the development of more efficient and cost-effective methods for its production.
Safety and Hazards
特性
IUPAC Name |
3-pyrrol-1-yl-1H-1,2,4-triazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c12-6(13)5-8-7(10-9-5)11-3-1-2-4-11/h1-4H,(H,12,13)(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKZTCXYFVSBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NNC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine](/img/structure/B3024093.png)
